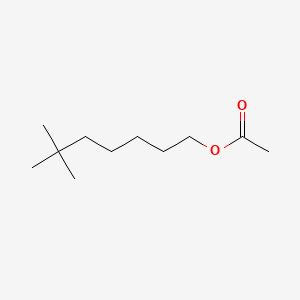
6,6-Dimethylheptyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylheptyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester derived from the reaction between 6,6-dimethylheptanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a heptyl chain with two methyl groups attached to the sixth carbon and an acetate group at the terminal end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptyl acetate can be synthesized through the esterification of 6,6-dimethylheptanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 6,6-dimethylheptanol and acetic acid are fed continuously, and the ester is collected as it forms. The reaction is optimized for high yield and purity, often involving distillation to separate the ester from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethylheptyl acetate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 6,6-dimethylheptanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 6,6-Dimethylheptanol and acetic acid.
Transesterification: A new ester and the original alcohol.
Reduction: 6,6-Dimethylheptanol.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylheptyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor, and in the production of flavors and perfumes.
Wirkmechanismus
The mechanism of action of 6,6-dimethylheptyl acetate in biological systems is not well-documented. as an ester, it is likely to interact with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. This interaction can lead to the release of 6,6-dimethylheptanol and acetic acid, which may then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
4-Heptanol, 2,6-dimethyl-, acetate: Similar structure but with different positioning of the acetate group.
7-Dehydrocholesterol acetate: Another ester with a different backbone structure.
Uniqueness: 6,6-Dimethylheptyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched heptyl chain with two methyl groups at the sixth carbon makes it different from other esters, influencing its reactivity and applications, particularly in the fragrance industry.
Eigenschaften
CAS-Nummer |
71617-18-0 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
6,6-dimethylheptyl acetate |
InChI |
InChI=1S/C11H22O2/c1-10(12)13-9-7-5-6-8-11(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
KMRJEJMGUAKIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


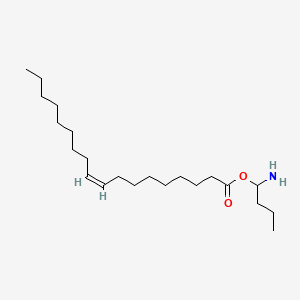
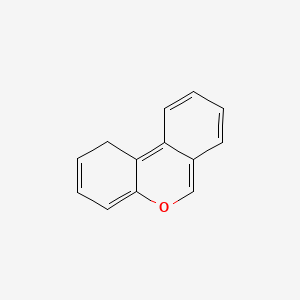
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
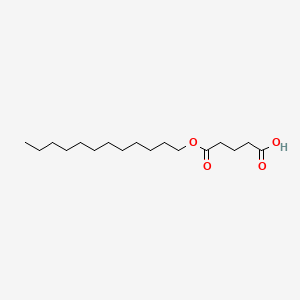
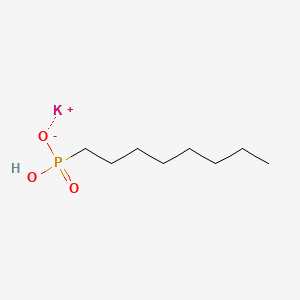
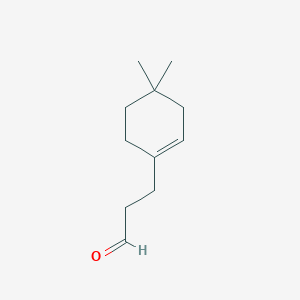
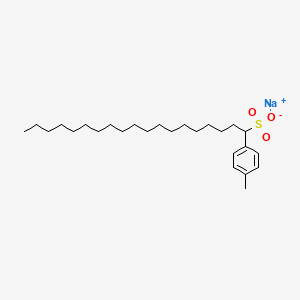


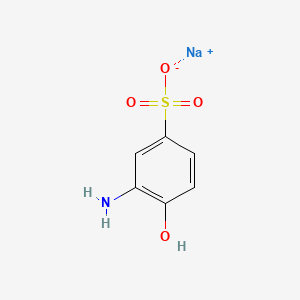
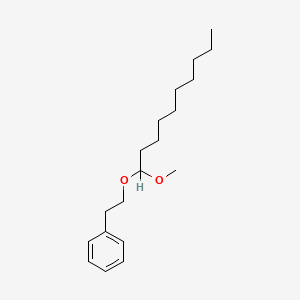
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

